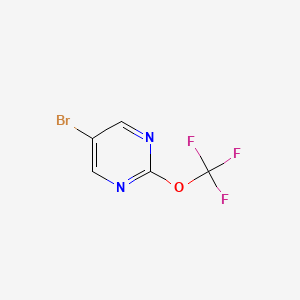
5-Bromo-2-(trifluoromethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(trifluoromethoxy)pyrimidine (5-BTP) is an organic compound used as a building block in synthetic organic chemistry. It is commonly used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. 5-BTP is an important precursor for many compounds, as it can be used to construct a wide range of molecules.
Applications De Recherche Scientifique
Tagging DNA Synthesis
5-Bromo-2-(trifluoromethoxy)pyrimidine and its analogues, such as 5-bromo-2-deoxyuridine (BrdU), are utilized in the tagging of newly synthesized DNA within cells, allowing for the characterization of dividing cells. This tagging is achieved through the incorporation of these analogues into replicating DNA, which can then be detected using specific antibodies. Despite some limitations in detection methods, such analogues have significantly contributed to over 20,000 biomedical studies, highlighting their importance in research areas including stem cell research, cancer biology, and parasitology. The development of new analogues like 5-ethynyl-2′-deoxyuridine (EdU) has further enhanced the capabilities of DNA synthesis tracking by offering a more straightforward detection method that preserves the structural and molecular integrity of cells (Cavanagh et al., 2011).
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically, revealing insights into its structural and electronic properties. Studies employing techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with density functional theory (DFT) calculations, have provided detailed information on its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Such research facilitates the understanding of its interaction with DNA and its antimicrobial activities, showcasing the compound's potential in biophysical and biochemical applications (Vural & Kara, 2017).
Synthetic Chemistry Applications
The compound and its derivatives serve as crucial intermediates in synthetic chemistry, enabling the development of novel pyrimidine-based molecules. For example, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their further diversification through ring rearrangement and functionalization demonstrates the versatility of halogenated pyrimidines in creating complex heterocyclic structures. These methodologies allow for the easy diversification of pyrimidine nuclei, which can be further explored for various pharmacological and material science applications (Tang et al., 2014).
Pharmacological Studies
Halogenated pyrimidine derivatives, including those related to this compound, have been explored for their pharmacological potential. Research into these compounds has led to the discovery of novel antiviral, antimicrobial, and anticancer agents, underscoring the importance of halogenated pyrimidines in drug discovery and development. The synthesis and characterization of these derivatives highlight their significance in creating new therapeutic options (Adhikari et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-(trifluoromethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(11-2-3)12-5(7,8)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPULUBMXYVHFJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
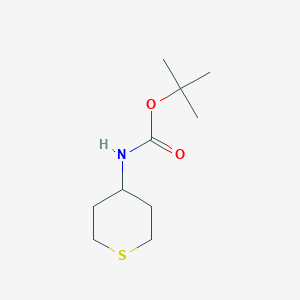
![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)
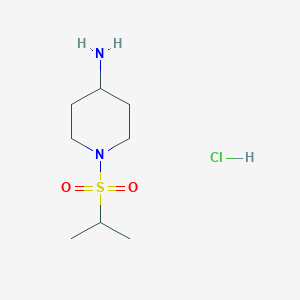
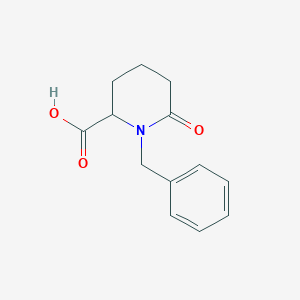
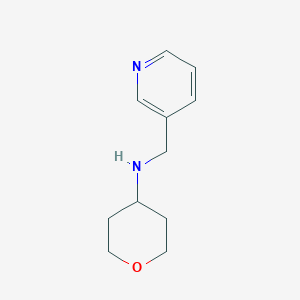

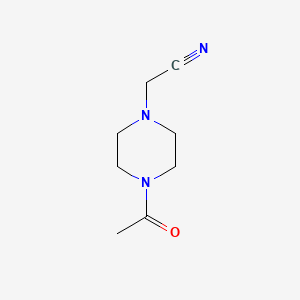

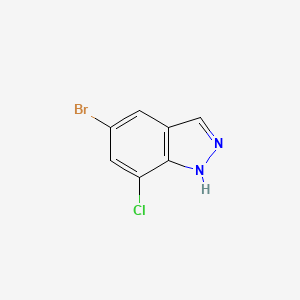
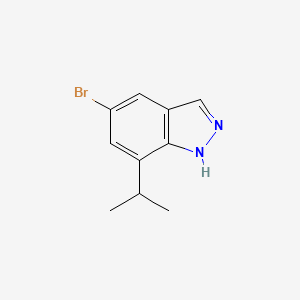
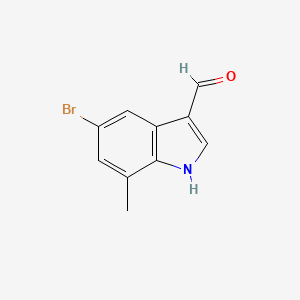
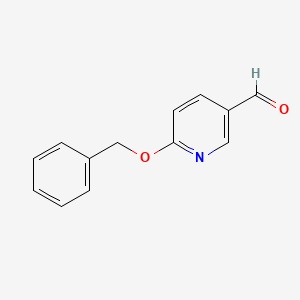

![6-(Chloromethyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1287227.png)
